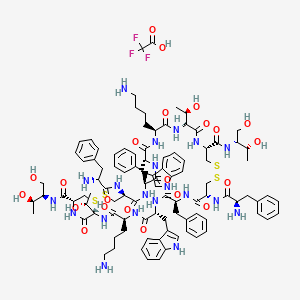
Octreotide trifluoroacetate salt (Dimer, Antiparallel)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octreotide trifluoroacetate salt (Dimer, Antiparallel) is a synthetic peptide compound with the chemical formula (H-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-L-threoninol)₂ trifluoroacetate salt. It is characterized by disulfide bonds between Cys²A and Cys⁷B/Cys⁷A and Cys²B . This compound is a potential impurity of octreotide and is used in various scientific research applications.
Preparation Methods
The synthesis of Octreotide trifluoroacetate salt (Dimer, Antiparallel) involves peptide synthesis techniques. The process includes the formation of disulfide bonds between specific cysteine residues to achieve the antiparallel dimer structure. The synthetic route typically involves solid-phase peptide synthesis (SPPS) followed by purification and characterization . Industrial production methods may involve large-scale SPPS and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Octreotide trifluoroacetate salt (Dimer, Antiparallel) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The peptide can undergo substitution reactions at specific amino acid residues, depending on the reagents and conditions used.
Scientific Research Applications
Octreotide trifluoroacetate salt (Dimer, Antiparallel) has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and disulfide bond formation.
Biology: Employed in research related to peptide-protein interactions and structural biology.
Medicine: Investigated for its potential therapeutic effects and as a reference compound in the development of peptide-based drugs.
Industry: Utilized in the production of high-purity peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism of action of Octreotide trifluoroacetate salt (Dimer, Antiparallel) involves its interaction with somatostatin receptors. It mimics the natural hormone somatostatin, inhibiting the secretion of growth hormone, glucagon, and insulin. The compound binds predominantly to somatostatin receptors SSTR2 and SSTR5, leading to the inhibition of various cellular processes .
Comparison with Similar Compounds
Octreotide trifluoroacetate salt (Dimer, Antiparallel) can be compared with other similar compounds such as:
Octreotide: A synthetic octapeptide that mimics somatostatin but is more potent in inhibiting growth hormone, glucagon, and insulin.
Lanreotide: Another somatostatin analog used for similar therapeutic purposes.
Pasireotide: A newer somatostatin analog with a broader receptor binding profile
Octreotide trifluoroacetate salt (Dimer, Antiparallel) is unique due to its specific dimeric antiparallel structure and the presence of disulfide bonds between particular cysteine residues, which may confer distinct biochemical properties .
Properties
IUPAC Name |
(4R,7S,10S,13R,16S,19R,24R,27S,30S,33R,36S,39S)-10,30-bis(4-aminobutyl)-19,39-bis[[(2R)-2-amino-3-phenylpropanoyl]amino]-16,36-dibenzyl-4-N,24-N-bis[(2R,3R)-1,3-dihydroxybutan-2-yl]-7,27-bis[(1R)-1-hydroxyethyl]-13,33-bis(1H-indol-3-ylmethyl)-6,9,12,15,18,26,29,32,35,38-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,25,28,31,34,37-decazacyclotetracontane-4,24-dicarboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H132N20O20S4.C2HF3O2/c1-55(121)77(49-119)111-95(135)81-53-141-139-51-79(113-85(125)67(101)41-59-25-9-5-10-26-59)93(133)107-73(43-61-29-13-7-14-30-61)89(129)110-76(46-64-48-104-70-36-20-18-34-66(64)70)92(132)106-72(38-22-24-40-100)88(128)118-84(58(4)124)98(138)116-82(96(136)112-78(50-120)56(2)122)54-142-140-52-80(114-86(126)68(102)42-60-27-11-6-12-28-60)94(134)108-74(44-62-31-15-8-16-32-62)90(130)109-75(45-63-47-103-69-35-19-17-33-65(63)69)91(131)105-71(37-21-23-39-99)87(127)117-83(57(3)123)97(137)115-81;3-2(4,5)1(6)7/h5-20,25-36,47-48,55-58,67-68,71-84,103-104,119-124H,21-24,37-46,49-54,99-102H2,1-4H3,(H,105,131)(H,106,132)(H,107,133)(H,108,134)(H,109,130)(H,110,129)(H,111,135)(H,112,136)(H,113,125)(H,114,126)(H,115,137)(H,116,138)(H,117,127)(H,118,128);(H,6,7)/t55-,56-,57-,58-,67-,68-,71+,72+,73+,74+,75-,76-,77-,78-,79-,80+,81+,82+,83+,84+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCKZYFPLRFRPK-WGTYXJJASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)C(C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8)NC(=O)C(CC9=CC=CC=C9)N)C(=O)NC(CO)C(C)O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)[C@@H](C)O)CCCCN)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8)NC(=O)[C@@H](CC9=CC=CC=C9)N)C(=O)N[C@H](CO)[C@@H](C)O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H133F3N20O22S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2152.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



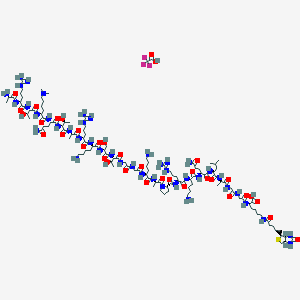

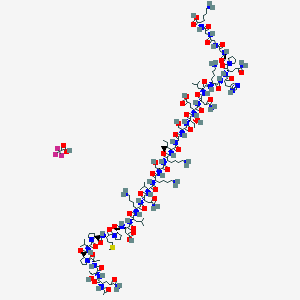
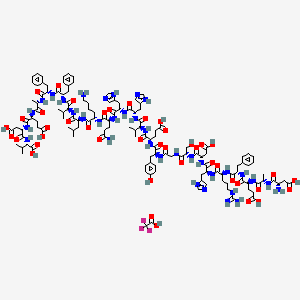



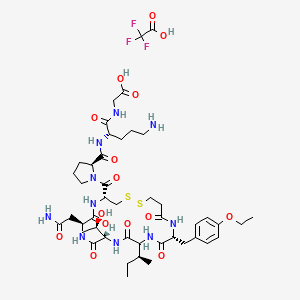
![acetic acid;(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide](/img/structure/B6295694.png)


